molecular formula C13H15F3N2O3 B14843499 Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate

Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate

Cat. No.: B14843499
M. Wt: 304.26 g/mol
InChI Key: HVBVGYXUHWEHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing formyl and trifluoromethyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

tert-butyl N-[[2-formyl-6-(trifluoromethyl)pyridin-4-yl]methyl]carbamate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-8-4-9(7-19)18-10(5-8)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20)

InChI Key

HVBVGYXUHWEHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)C(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.